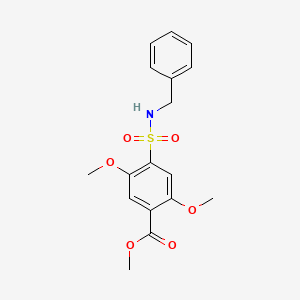![molecular formula C19H22N2O2 B11072445 2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-3,1'-cyclohexane]-5-one](/img/structure/B11072445.png)
2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-3,1'-cyclohexane]-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-3,1’-cyclohexane]-5-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of multiple heteroatoms (oxygen and nitrogen) and the rigid tetracyclic framework make this compound interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-3,1’-cyclohexane]-5-one typically involves multi-step organic synthesis. One common approach is to start with a suitable cyclohexane derivative and introduce the spiro linkage through a series of cyclization reactions. Key steps often include:
Formation of the Spiro Linkage: This can be achieved through a cyclization reaction involving a suitable precursor, such as a cyclohexane derivative with appropriate functional groups.
Introduction of Heteroatoms: Nitrogen and oxygen atoms are introduced through nucleophilic substitution or addition reactions.
Formation of the Tetracyclic Framework: This involves multiple cyclization steps, often under acidic or basic conditions, to form the rigid tetracyclic structure.
Industrial Production Methods
Industrial production of this compound, if applicable, would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-3,1’-cyclohexane]-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-3,1’-cyclohexane]-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-3,1’-cyclohexane]-5-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structures, such as spiro[cyclohexane-1,2’-oxirane] or spiro[cyclohexane-1,3’-pyrrolidine], share the spiro linkage but differ in their specific ring systems and functional groups.
Tetracyclic Compounds: Compounds like tetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene have similar tetracyclic frameworks but lack the spiro linkage or specific heteroatoms.
Uniqueness
2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-3,1’-cyclohexane]-5-one is unique due to its combination of a spiro linkage, multiple heteroatoms, and a rigid tetracyclic structure. This combination of features imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-3,1'-cyclohexane]-5-one |
InChI |
InChI=1S/C19H22N2O2/c1-18-16-14(13-7-3-4-8-15(13)20-16)9-12-21(18)17(22)23-19(18)10-5-2-6-11-19/h3-4,7-8,20H,2,5-6,9-12H2,1H3 |
InChI Key |
VIFOCXVHCLVGNY-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3=C(CCN1C(=O)OC24CCCCC4)C5=CC=CC=C5N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(isopropylsulfanyl)-3,3-dimethyl-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide](/img/structure/B11072362.png)
![1-(3-Chlorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11072363.png)

![1'-(4-chlorophenyl)-8-nitro-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11072383.png)

![Ethyl 4-[1-(4-chlorophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate](/img/structure/B11072398.png)
![2-{[4-(Methylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}propanehydrazide](/img/structure/B11072402.png)
![Methyl 4-cyano-7,8-difluoro-3-hydroxypyrido[1,2-a]benzimidazole-2-carboxylate](/img/structure/B11072404.png)
![6-[(dibutylamino)methyl]-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11072415.png)
![Ethyl 1-methyl-7-(methylsulfanyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11072423.png)
![(5Z)-3-cyclohexyl-5-{[(4-methylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11072431.png)
![N-[6-(4-cyanophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl]acetamide](/img/structure/B11072432.png)
![N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11072434.png)
![Ethyl 2-{[({[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]sulfonyl}oxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11072440.png)
